molecular formula C18H16O5 B14472768 5-Benzyloxy-6,7-dimethoxycoumarin CAS No. 68691-84-9

5-Benzyloxy-6,7-dimethoxycoumarin

Cat. No.: B14472768
CAS No.: 68691-84-9
M. Wt: 312.3 g/mol
InChI Key: ZBZFOLVXVFNNFD-UHFFFAOYSA-N
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Description

5-Benzyloxy-6,7-dimethoxycoumarin is a derivative of coumarin, a naturally occurring compound found in many plants. Coumarins are known for their diverse pharmacological activities, including anticoagulant, anti-inflammatory, antimicrobial, and antitumor effects

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyloxy-6,7-dimethoxycoumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 6,7-dimethoxycoumarin, which can be obtained through the Pechmann condensation reaction of resorcinol with ethyl acetoacetate in the presence of a strong acid catalyst.

    Benzyloxy Substitution: The next step involves the introduction of the benzyloxy group at the 5-position. This can be achieved through a nucleophilic substitution reaction using benzyl bromide and a suitable base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective starting materials, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Benzyloxy-6,7-dimethoxycoumarin can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The coumarin core can be reduced to form dihydrocoumarin derivatives.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of the coumarin core results in dihydrocoumarin derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Benzyloxy-6,7-dimethoxycoumarin is unique due to the combination of benzyloxy and methoxy groups, which confer distinct chemical and biological properties. This structural arrangement enhances its potential as a multifunctional compound with applications in various scientific fields.

Properties

CAS No.

68691-84-9

Molecular Formula

C18H16O5

Molecular Weight

312.3 g/mol

IUPAC Name

6,7-dimethoxy-5-phenylmethoxychromen-2-one

InChI

InChI=1S/C18H16O5/c1-20-15-10-14-13(8-9-16(19)23-14)17(18(15)21-2)22-11-12-6-4-3-5-7-12/h3-10H,11H2,1-2H3

InChI Key

ZBZFOLVXVFNNFD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C=CC(=O)OC2=C1)OCC3=CC=CC=C3)OC

Origin of Product

United States

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